4-Ethoxypicoline

Description

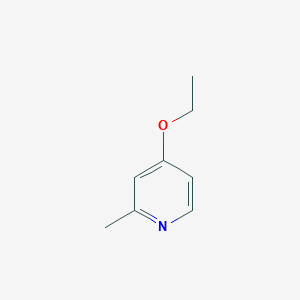

4-Ethoxypicoline is a heterocyclic organic compound belonging to the pyridine family. Its structure consists of a pyridine ring substituted with an ethoxy group (-OCH₂CH₃) at the 4-position and a methyl group (-CH₃) at the 2-position, making it 4-ethoxy-2-methylpyridine (IUPAC name). This compound is characterized by its dual functionality: the ethoxy group enhances lipophilicity and steric bulk, while the methyl group contributes to electronic modulation of the aromatic system. It is typically synthesized via nucleophilic substitution reactions, where ethoxide displaces a leaving group (e.g., chloride) on a pre-functionalized pyridine precursor.

Key properties include a molecular weight of 137.18 g/mol, a boiling point of ~195–200°C, and moderate solubility in polar organic solvents like ethanol and dichloromethane. Its applications span pharmaceutical intermediates, agrochemical precursors, and ligand design in coordination chemistry due to its ability to act as a weak Lewis base .

Properties

IUPAC Name |

4-ethoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-10-8-4-5-9-7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRLEUGQNBAWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595891 | |

| Record name | 4-Ethoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18615-87-7 | |

| Record name | 4-Ethoxy-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18615-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypicoline can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a column packed with a suitable catalyst, such as Raney nickel, can be used to facilitate the reaction under high-temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxypicoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding pyridine carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

Oxidation: Picolinic acid derivatives.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Ethoxypicoline has been extensively studied for its applications in various scientific fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research has explored its use as an additive in drug formulations to enhance bioavailability.

Mechanism of Action

The mechanism by which 4-Ethoxypicoline exerts its effects varies depending on its application. In dye-sensitized solar cells, for example, the compound acts as an electrolyte additive, shifting the flatband potential of the titanium dioxide electrode negatively and improving the rate of interfacial recombination. This results in enhanced open-circuit photovoltage .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Ethoxypicoline’s utility, we compare it with structurally analogous compounds from the pyridine and pyrimidine families, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₈H₁₁NO | 137.18 | 4-ethoxy, 2-methyl | Ethanol, DCM | Pharmaceutical synthesis |

| 4-Amino-6-ethoxypicolinic acid | C₈H₉N₂O₃ | 181.17 | 4-amino, 6-ethoxy, carboxylic acid | Water, DMSO | Antiviral drug intermediates |

| 4-Amino-6-methoxypyrimidine | C₅H₇N₃O | 125.13 | 4-amino, 6-methoxy | Methanol, Acetonitrile | Nucleotide analog synthesis |

| 4-Amino-5-cyano-6-ethoxypicolinic acid | C₉H₉N₃O₃ | 207.19 | 4-amino, 5-cyano, 6-ethoxy | DMF, THF | Enzyme inhibitor development |

| 4-Aminobenzamide | C₇H₈N₂O | 136.15 | 4-amino, benzamide | Water, Ethanol | Antibacterial agents |

Substituent Effects on Reactivity

- Ethoxy vs. Methoxy: The ethoxy group in this compound increases lipophilicity compared to methoxy derivatives (e.g., 4-Amino-6-methoxypyrimidine), enhancing membrane permeability in biological systems. However, methoxy-substituted compounds exhibit higher thermal stability due to reduced steric hindrance .

- Amino vs. Ethoxy: Amino groups (e.g., in 4-Amino-6-ethoxypicolinic acid) confer higher polarity and hydrogen-bonding capacity, improving water solubility but reducing compatibility with non-polar reaction media.

Electronic and Steric Modulation

- The methyl group at the 2-position in this compound induces steric hindrance, limiting electrophilic substitution at adjacent positions. In contrast, pyrimidine derivatives (e.g., 4-Amino-6-methoxypyrimidine) exhibit greater electronic delocalization due to dual nitrogen atoms, enhancing resonance stabilization in intermediates .

Biological Activity

4-Ethoxypicoline, a pyridine derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C_9H_11N

- Molecular Weight : 149.19 g/mol

- Appearance : Colorless to light yellow liquid

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. A notable investigation focused on a series of pyridine derivatives, including this compound, which were tested for cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

The cytotoxic effects were evaluated using the MTT assay on several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 (liver) | 15.2 |

| MCF-7 (breast) | 20.5 | |

| Caco2 (colon) | 18.0 |

These results indicate that this compound exhibits significant cytotoxicity, particularly against HepG2 and Caco2 cells, suggesting its potential as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. Further studies demonstrated that it could inhibit specific signaling pathways associated with tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research has indicated that it can inhibit the growth of various bacterial strains.

Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against several pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound possesses moderate antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Case Studies and Clinical Relevance

Several case studies have explored the application of pyridine derivatives, including this compound, in clinical settings. One case study involved a patient with advanced liver cancer who was treated with a compound containing this compound as part of a combination therapy. The results indicated a significant reduction in tumor size and improved patient outcomes after treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.